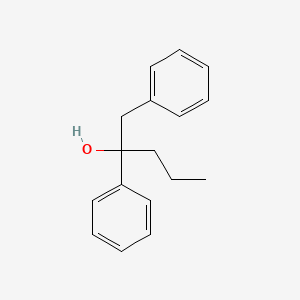

Benzeneethanol, a-phenyl-a-propyl-

Description

Contextual Significance in Modern Organic Chemistry

The significance of Benzeneethanol, α-phenyl-α-propyl- in modern organic chemistry lies primarily in its identity as a tertiary alcohol. The synthesis of tertiary alcohols is a fundamental transformation, often utilized in the construction of complex organic molecules. acs.orgmasterorganicchemistry.com The presence of two bulky phenyl groups and a propyl group on the same carbon atom makes this compound a model for studying reactions involving sterically congested centers.

Research into compounds like 1,1-diphenyl-1-butanol (B14744884) contributes to the broader understanding of reaction mechanisms, such as nucleophilic additions to ketones, and the development of novel synthetic methods that can overcome steric hindrance. organic-chemistry.orgresearchgate.net The unique electronic and steric environment of the hydroxyl group in such molecules can also influence their reactivity and potential use as intermediates in the synthesis of other functionalized molecules.

Historical Development and Relevance within Phenylethanol Derivatives

The study of phenylethanol and its derivatives has a rich history, largely driven by their pleasant floral odors and their presence in essential oils. wikipedia.orgmdpi.com Phenethyl alcohol (2-phenylethanol) is a well-known fragrance ingredient and has been synthesized through various methods, including the Friedel-Crafts reaction. wikipedia.org

While the historical development of Benzeneethanol, α-phenyl-α-propyl- is not as extensively documented as that of simpler phenylethanol derivatives, its synthesis falls under the umbrella of well-established reactions. The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a cornerstone for the formation of carbon-carbon bonds and is a primary method for synthesizing tertiary alcohols. acs.orgorganic-chemistry.org The synthesis of 1,1-diphenyl-1-butanol can be conceptually traced back to the application of this powerful reaction to ketones.

The relevance of this compound within the broader class of phenylethanol derivatives lies in its structural complexity. While simpler derivatives like 2-phenylethanol (B73330) are valued for their sensory properties, more complex structures like 1,1-diphenyl-1-butanol are often synthesized for academic study or as building blocks in the creation of more elaborate molecules.

Overview of Contemporary Research Trajectories and Challenges

Current research related to compounds like Benzeneethanol, α-phenyl-α-propyl- is often focused on overcoming the synthetic challenges associated with their creation and subsequent transformations.

Synthesis: The primary challenge in synthesizing sterically hindered tertiary alcohols is achieving high yields and selectivity. msu.edu The Grignard reaction, while effective, can be hampered by side reactions, especially with sterically demanding ketones. organic-chemistry.org Contemporary research often explores the use of alternative organometallic reagents and catalysts to improve the efficiency of these transformations. chalmers.seresearchgate.net

Challenges in Synthesis:

Steric Hindrance: The bulky phenyl and propyl groups can impede the approach of nucleophiles to the carbonyl carbon in precursor ketones, slowing down the reaction rate and potentially leading to side products. nih.gov

Reaction Conditions: Grignard reactions require anhydrous conditions, as the organomagnesium reagent is highly reactive with water. acs.org

Alternative Routes: Research into alternative synthetic pathways, such as transition-metal-catalyzed additions, aims to provide milder and more functional group-tolerant methods for constructing sterically congested chiral amides and by extension, could be applicable to tertiary alcohols. acs.org

Research Trajectories:

Catalysis: Development of new catalytic systems, including those based on zinc(II) or other metals, to facilitate the addition of organometallic reagents to ketones under milder conditions. organic-chemistry.org

Green Chemistry: Exploring more environmentally benign synthetic routes, such as transition-metal-free radical coupling of aromatic alcohols, although this has been demonstrated for different structural isomers. chalmers.senih.gov

Asymmetric Synthesis: A significant area of research is the development of methods for the enantioselective synthesis of chiral tertiary alcohols, which are important building blocks for pharmaceuticals and other biologically active molecules. msu.edu

Data Tables

Table 1: Chemical and Physical Properties of Benzeneethanol, α-phenyl-α-propyl- (1,1-Diphenyl-1-butanol)

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O | nih.gov |

| Molecular Weight | 226.31 g/mol | nih.gov |

| IUPAC Name | 1,1-diphenylbutan-1-ol | nih.gov |

| CAS Number | 5331-17-9 | nih.gov |

| XLogP3 | 3.8 | nih.gov |

Table 2: Common Synthetic Routes to Tertiary Alcohols

| Reaction | Description | Reactants for 1,1-Diphenyl-1-butanol |

| Grignard Reaction | Addition of an organomagnesium halide (Grignard reagent) to a ketone. acs.orgorganic-chemistry.org | Propylmagnesium bromide and Benzophenone |

| Organolithium Reaction | Addition of an organolithium reagent to a ketone. | Propyllithium and Benzophenone |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6301-63-9 |

|---|---|

Molecular Formula |

C17H20O |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1,2-diphenylpentan-2-ol |

InChI |

InChI=1S/C17H20O/c1-2-13-17(18,16-11-7-4-8-12-16)14-15-9-5-3-6-10-15/h3-12,18H,2,13-14H2,1H3 |

InChI Key |

STVPBHHHRYSFBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthesis and Preparation Methodologies

Retrosynthetic Analysis for 1,2-Diphenylpentan-2-ol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For a tertiary alcohol like 1,2-diphenylpentan-2-ol, the most straightforward disconnections are at the carbon-carbon bonds connected to the hydroxyl-bearing carbon.

Two primary retrosynthetic pathways are considered:

Disconnection A: This involves breaking the bond between the hydroxyl-bearing carbon and the propyl group. This leads to a propyl-based nucleophile (a propyl synthon) and a ketone electrophile, 1,2-diphenyl-ethanone (deoxybenzoin). The corresponding reagent for the propyl synthon would be a propyl Grignard reagent (propylmagnesium bromide) or a propyllithium reagent.

Disconnection B: This pathway breaks the bond between the hydroxyl-bearing carbon and one of the phenyl groups. This suggests a phenyl nucleophile, such as phenylmagnesium bromide or phenyllithium, and the ketone precursor 1-phenyl-2-pentanone. libretexts.org

A third, less common disconnection could involve the bond between the hydroxyl-bearing carbon and the benzyl (B1604629) group, which would lead to a benzyl nucleophile and butyrophenone. Of these, Disconnection A and B represent the most common and reliable approaches in synthetic organic chemistry. amazonaws.comkccollege.ac.in

Classical Synthetic Routes to α-Substituted Phenylethanols

Traditional methods for synthesizing tertiary alcohols like 1,2-diphenylpentan-2-ol often rely on robust and well-established reactions.

Grignard Reagent Addition to Carbonyl Compounds

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. organic-chemistry.org It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a ketone or aldehyde. masterorganicchemistry.com For the synthesis of 1,2-diphenylpentan-2-ol, this can be achieved in two principal ways, as suggested by the retrosynthetic analysis. libretexts.org

Route 1: Addition of Propylmagnesium Bromide to Deoxybenzoin (B349326)

In this route, deoxybenzoin (1,2-diphenylethanone) is treated with propylmagnesium bromide. The nucleophilic propyl group attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, 1,2-diphenylpentan-2-ol. masterorganicchemistry.comumkc.edu

Route 2: Addition of Phenylmagnesium Bromide to 1-Phenyl-2-pentanone

Alternatively, 1-phenyl-2-pentanone can be used as the ketonic precursor. The addition of phenylmagnesium bromide to the carbonyl carbon, followed by hydrolysis, also yields the target molecule. libretexts.orgmiracosta.edu

The choice between these routes may depend on the commercial availability and cost of the respective ketone precursors. Both reactions are typically performed in anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by protic solvents like water. miracosta.edulibretexts.org

Table 1: Grignard Synthesis Approaches for 1,2-Diphenylpentan-2-ol

| Route | Ketone Precursor | Grignard Reagent | Solvent | Product |

|---|---|---|---|---|

| 1 | Deoxybenzoin | Propylmagnesium Bromide | Anhydrous Ether/THF | 1,2-Diphenylpentan-2-ol |

| 2 | 1-Phenyl-2-pentanone | Phenylmagnesium Bromide | Anhydrous Ether/THF | 1,2-Diphenylpentan-2-ol |

Catalytic Reduction of Ketonic Precursors

This method involves a two-step process: first, the synthesis of the corresponding ketone, and second, its reduction to the alcohol. However, for the synthesis of a tertiary alcohol like 1,2-diphenylpentan-2-ol, this method is not directly applicable as the reduction of a ketone (like 1,2-diphenyl-1-pentanone) would yield a secondary alcohol (1,2-diphenyl-1-pentanol).

This method is highly effective for producing secondary alcohols. For instance, the reduction of acetophenone (B1666503) with reagents like sodium borohydride (B1222165) produces 1-phenylethanol. wikipedia.org Similarly, reducing 1,5-diphenylpentan-1-one (B158197) with agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) would yield the corresponding secondary alcohol.

Related Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution, typically involving the alkylation or acylation of an aromatic ring. cerritos.edulibretexts.org A direct Friedel-Crafts synthesis of 1,2-diphenylpentan-2-ol is not straightforward. However, the necessary ketone precursors for the Grignard routes can be synthesized using Friedel-Crafts acylation.

For example:

Deoxybenzoin can be prepared via the Friedel-Crafts acylation of benzene (B151609) with phenylacetyl chloride.

1-Phenyl-2-pentanone can be synthesized through the Friedel-Crafts acylation of benzene with pentanoyl chloride, followed by further functional group manipulations.

While direct alkylation of an aromatic ring with a tertiary alcohol in the presence of a Brønsted or Lewis acid can occur, it often leads to a mixture of products and is prone to rearrangements. sc.edunih.gov For instance, reacting benzene with ethylene (B1197577) oxide in the presence of aluminum chloride is a known method to produce 2-phenylethanol (B73330), a primary alcohol. wikipedia.org The synthesis of a complex tertiary alcohol like 1,2-diphenylpentan-2-ol via a direct Friedel-Crafts approach would be challenging and synthetically inefficient. cerritos.edu

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have focused on developing highly selective and efficient methods, particularly for producing specific stereoisomers of chiral molecules.

Asymmetric Synthesis of Chiral 1,2-Diphenylpentan-2-ol

Since the hydroxyl-bearing carbon in 1,2-diphenylpentan-2-ol is a stereocenter, the molecule exists as a pair of enantiomers. Asymmetric synthesis aims to produce one enantiomer in excess over the other, a critical process in fields like pharmaceuticals. chiralpedia.com The synthesis of chiral tertiary alcohols has traditionally been a challenge. acs.orgnih.gov

Several modern strategies can be applied to the asymmetric synthesis of 1,2-diphenylpentan-2-ol:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. york.ac.uk For example, a ketone precursor could be reacted with a chiral auxiliary to form a chiral intermediate. The subsequent addition of a Grignard reagent would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched tertiary alcohol. acs.orgnih.govnih.gov

Chiral Catalysts: The use of a small amount of a chiral catalyst to control the enantioselectivity of a reaction is a highly efficient approach. chiralpedia.com For the synthesis of chiral tertiary alcohols, this could involve the asymmetric addition of an organometallic reagent to a ketone in the presence of a chiral ligand-metal complex. For instance, chiral complexes of titanium or zirconium have been used to catalyze the addition of organozinc or organoaluminum reagents to ketones with high enantioselectivity. acs.orgorganic-chemistry.org

Substrate-Controlled Synthesis: In this approach, a stereogenic center already present in the substrate directs the formation of a new stereocenter. nih.gov For example, if one of the starting materials, like a ketone precursor, was already enantiomerically pure, it could direct the stereoselective addition of the incoming nucleophile.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the reaction. | Stoichiometric use of the auxiliary; auxiliary can often be recovered and reused. york.ac.uk |

| Chiral Catalyst | A small amount of a chiral substance accelerates the reaction and controls stereochemistry. | High atom economy; catalyst can be a metal complex or an organocatalyst. chiralpedia.com |

| Substrate Control | An existing chiral center in the starting material dictates the stereochemistry of the new center. | Relies on the availability of enantiopure starting materials. nih.gov |

These advanced methods provide powerful tools for accessing specific enantiomers of complex molecules like 1,2-diphenylpentan-2-ol, which is of significant interest in synthetic and medicinal chemistry. nih.govresearchgate.net

Organometallic Catalysis in C-C Bond Formation

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds, particularly in the synthesis of tertiary alcohols. The most direct and widely applicable method for synthesizing Benzeneethanol, α-phenyl-α-propyl- involves the Grignard reaction. This reaction utilizes an organomagnesium halide to perform a nucleophilic attack on a carbonyl group.

Two primary Grignard pathways can be envisioned for this synthesis:

Pathway A: Reaction of phenylmagnesium bromide with 1-phenyl-1-pentanone (butyrophenone).

Pathway B: Reaction of a propylmagnesium bromide with benzophenone, followed by a reaction with benzyl bromide. However, a more direct approach is the reaction of propylmagnesium bromide with 1,1-diphenylacetone. A more straightforward Grignard approach would be the reaction of a phenyl Grignard reagent with a suitable ketone.

The general principle involves the initial formation of the Grignard reagent, followed by its addition to the ketone. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to yield the final tertiary alcohol. quora.com

Table 1: Comparison of Potential Grignard Routes for Synthesis

| Route | Organometallic Reagent | Carbonyl Substrate | Key C-C Bond Formed |

|---|---|---|---|

| A | Phenylmagnesium Bromide | Butyrophenone | Phenyl-Carbonyl Carbon |

| B | Propylmagnesium Bromide | Benzophenone | Propyl-Carbonyl Carbon |

Beyond Grignard reagents, organolithium compounds can also be employed for similar transformations, often exhibiting higher reactivity. quora.com Furthermore, transition metal catalysis, while more commonly associated with hydrogenation and cross-coupling reactions, plays a role in the synthesis of precursors. For instance, ruthenium-phosphine complexes have demonstrated high activity in the hydrogenation of aromatic ketones to their corresponding alcohols, which could be a potential step if a different synthetic strategy involving reduction is employed. google.com

Photochemical and Electrochemical Synthesis Methods

Modern synthesis is increasingly looking towards photochemical and electrochemical methods to drive reactions under mild conditions, often with high selectivity and without the need for harsh chemical reagents.

Photochemical Synthesis: Photochemistry uses light as a source of energy to induce chemical reactions. While a direct photochemical synthesis of 1,2-diphenylpentan-2-ol is not prominently documented, the principles are applicable to the synthesis of its precursors. Photochemical reactions, especially when conducted in flow reactors, offer significant advantages such as consistent light penetration, precise control over exposure times, and excellent temperature regulation. vapourtec.comnih.gov For example, near-infrared light has been used with zinc phthalocyanine (B1677752) photocatalysts for the oxidative cyanation of tertiary amines, demonstrating the potential of light-driven reactions in complex organic synthesis. researchgate.net This approach highlights the possibility of developing novel photochemical routes for creating key intermediates.

Electrochemical Synthesis: Electrochemistry provides another reagent-free method for conducting chemical transformations. By using electrical current, specific oxidation or reduction reactions can be performed. This approach has been successfully used for C-C coupling reactions. For instance, N-phenyl amino acid derivatives have been generated via electrochemical carboxylation in an undivided cell with magnesium and platinum electrodes. nih.govrsc.orgresearchgate.net Another relevant example is the electrochemical α-methoxymethylation of propiophenones, where methanol (B129727) serves as both a green C1 source and the solvent, avoiding the need for external oxidants. rsc.org These examples underscore the potential of electrosynthesis to form key bonds within the target molecule's structure under environmentally benign conditions, minimizing the use of traditional, often stoichiometric, reagents. nih.gov

Flow Chemistry Applications in Continuous Production

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. It involves pumping reagents through a network of tubes or microreactors where the reaction occurs. This methodology offers substantial improvements in safety, scalability, and efficiency. nih.govnih.gov

The synthesis of Benzeneethanol, α-phenyl-α-propyl-, particularly if it involves highly exothermic steps like a Grignard reaction, would benefit significantly from a flow chemistry approach.

Table 2: Advantages of Flow Chemistry for Synthesis

| Feature | Benefit in Synthesis |

|---|---|

| Superior Heat Transfer | Allows for safe execution of highly exothermic reactions with precise temperature control. |

| Enhanced Mixing | Rapid and efficient mixing of reagents leads to faster reaction times and improved yields. |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors, avoiding the challenges of scaling batch reactors. nih.gov |

| Automation & Integration | Individual reaction and purification steps can be coupled into a single, automated sequence, reducing manual handling and potential for error. nih.gov |

| Safety | The small volume of reagents within the reactor at any given time minimizes the risk associated with hazardous materials or unstable intermediates. |

Flow chemistry has been successfully applied to a wide range of reactions, including nitrations, aromatic substitutions, and photochemical and electrochemical syntheses, making it a highly versatile platform for the multi-step production of fine chemicals like 1,2-diphenylpentan-2-ol. vapourtec.comresearchgate.net

Green Chemistry Principles in the Synthesis of Benzeneethanol, α-phenyl-α-propyl-

Applying the principles of green chemistry is essential for developing sustainable synthetic processes. This involves minimizing waste, using less hazardous materials, and improving energy efficiency. nih.gov

Development of Solvent-Free or Low-Environmental Impact Reaction Systems

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for 50-80% of the mass in a standard batch operation and contributing significantly to waste. skpharmteco.com Green chemistry emphasizes reducing or eliminating solvent use. Where solvents are necessary, the goal is to choose options with lower toxicity and environmental persistence, and to implement robust recovery and recycling systems. skpharmteco.com

For the synthesis of 1,2-diphenylpentan-2-ol, this could involve:

Solvent-Free Reactions: Exploring the feasibility of mechanochemical synthesis or reactions in a melt phase for certain steps.

Greener Solvents: Replacing hazardous solvents like benzene or chlorinated hydrocarbons with safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME).

Reaction Concentration: Optimizing processes to run at higher concentrations to reduce solvent volume. skpharmteco.com

Novel Systems: Utilizing systems like the electrochemical synthesis mentioned earlier, where methanol acts as both reactant and solvent, exemplifies an innovative low-impact approach. rsc.org

Atom Economy and E-Factor Considerations in Process Design

Atom Economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. Addition reactions, such as the Grignard reaction central to the synthesis of 1,2-diphenylpentan-2-ol, are inherently high in atom economy as all reactant atoms are incorporated into the product.

The E-Factor (Environmental Factor) provides a broader measure of waste, defined as the total mass of waste generated per mass of product. A lower E-factor signifies a greener process. In a multi-step synthesis, the E-factor can be significantly impacted by solvents, reagent workup, and purification steps. For example, an alternative industrial synthesis that minimized derivatization steps and optimized reagents saw its E-factor decrease threefold from 69 to 17, highlighting the power of process design. nih.gov

For the target molecule, a process built around a high atom-economy Grignard reaction and minimized purification steps in a continuous flow system would likely achieve a favorable E-factor compared to a traditional multi-step batch synthesis with extensive workups.

Utilization of Renewable Feedstocks and Biocatalysis (where applicable)

A key goal of green chemistry is to shift from petrochemical feedstocks to renewable resources. nih.gov

Renewable Feedstocks: The precursors for Benzeneethanol, α-phenyl-α-propyl-, namely aromatic compounds (like benzene or benzophenone) and aliphatic chains (like the propyl group), are traditionally derived from petroleum. However, significant research is focused on producing these building blocks from biomass. Lignin, a major component of wood, is a rich source of aromatic compounds. nrel.gov Fermentation of sugars from sources like sugarcane or beets can produce platform chemicals that can be converted into the necessary synthetic intermediates. nrel.govresearchgate.net

Biocatalysis: Enzymes offer a powerful tool for green synthesis, operating under mild conditions (ambient temperature and pressure, neutral pH) with exceptionally high selectivity. sdu.edu.cn For the synthesis of a chiral molecule like 1,2-diphenylpentan-2-ol, biocatalysis is particularly attractive.

Asymmetric Reduction: An enzyme, such as an alcohol dehydrogenase (ADH) or a ketoreductase (KRED), could be used for the stereoselective reduction of a prochiral ketone precursor (e.g., 1-phenyl-1-pentanone) to yield a specific enantiomer of the corresponding secondary alcohol, or in this case, a tertiary alcohol if a suitable enzyme could be engineered. nih.gov

Cascade Reactions: Whole-cell biocatalytic systems can be designed to perform multiple reaction steps in a single pot, such as the cascade oxidation of an alcohol to a carboxylic acid using co-expressed ADH and aldehyde dehydrogenase (ALDH) enzymes. sdu.edu.cn Similar cascade principles could be applied to build complexity towards the target molecule.

The use of engineered enzymes and whole-cell catalysts can significantly reduce waste and energy consumption while providing access to enantiomerically pure compounds. nih.govmdpi.com

Chemical Reactivity and Transformation Pathways

Oxidation Reactions of the Secondary Alcohol Moiety

The secondary alcohol group in Benzeneethanol, a-phenyl-a-propyl- is a key site for oxidation reactions. The presence of a hydrogen atom on the carbon bearing the hydroxyl group allows for oxidation to a ketone. libretexts.orgquora.com

Common oxidizing agents can be employed for this transformation. For instance, treatment with potassium dichromate(VI) solution acidified with dilute sulfuric acid can oxidize secondary alcohols. libretexts.org The progress of the reaction can often be visually monitored by the color change of the chromium species. libretexts.org

The general reaction can be represented as:

C₆H₅CH(OH)CH₂(CH₂)₂CH₃ + [O] → C₆H₅C(=O)CH₂(CH₂)₂CH₃ + H₂O

The product of this oxidation is a ketone, specifically 1-phenyl-2-pentanone. The reaction involves the removal of the hydrogen from the hydroxyl group and the hydrogen from the carbon atom attached to the -OH group. libretexts.org

Reduction Reactions for Derivatization

While the primary focus is often on the oxidation of the alcohol, reduction reactions of derivatives of Benzeneethanol, a-phenyl-a-propyl- can be synthetically useful. For example, if the alcohol is first oxidized to the corresponding ketone (1-phenyl-2-pentanone), this ketone can then be reduced.

Reduction of the ketone can lead back to the starting alcohol or, depending on the reducing agent and reaction conditions, can be used to introduce different functionalities. For instance, reductive amination could be employed to convert the ketone into an amine, thereby creating a new derivative.

Derivatization and Functional Group Interconversions

The hydroxyl group of Benzeneethanol, a-phenyl-a-propyl- is a versatile handle for a variety of derivatization reactions, allowing for the interconversion of functional groups.

Esterification and Etherification Reactions

Esterification:

Esterification is a common reaction of alcohols, involving their reaction with a carboxylic acid in the presence of an acid catalyst to form an ester and water. libretexts.orglibretexts.org This reaction is reversible. libretexts.orglibretexts.org

For Benzeneethanol, a-phenyl-a-propyl-, the reaction with a carboxylic acid, such as acetic acid, would yield the corresponding acetate (B1210297) ester.

C₆H₅CH(OH)CH₂(CH₂)₂CH₃ + CH₃COOH ⇌ C₆H₅CH(OCOCH₃)CH₂(CH₂)₂CH₃ + H₂O

The use of a strong acid catalyst like sulfuric acid is typical for this process. rsc.orgstackexchange.com To drive the equilibrium towards the product side, water is often removed as it is formed. rsc.org

Etherification:

Ethers can be formed from alcohols under certain conditions. For instance, the Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. To apply this to Benzeneethanol, a-phenyl-a-propyl-, it would first need to be converted to its corresponding alkoxide by treatment with a strong base.

Alternatively, under acidic conditions, two molecules of the alcohol could potentially condense to form an ether, although this is more common for primary alcohols. libretexts.org Some studies have shown that palladium or platinum on carbon can catalyze the etherification of benzylic alcohols. scirp.org

Halogenation Pathways

The hydroxyl group of an alcohol can be replaced by a halogen atom through reaction with a variety of reagents. masterorganicchemistry.com This conversion of an alcohol to an alkyl halide is a fundamental transformation in organic synthesis.

For a secondary alcohol like Benzeneethanol, a-phenyl-a-propyl-, reaction with hydrogen halides (HX, where X = Cl, Br, I) can proceed via an Sₙ1 or Sₙ2 mechanism. masterorganicchemistry.com

With HCl: The reaction of secondary alcohols with HCl often requires a catalyst like zinc chloride (ZnCl₂).

With HBr and HI: These acids are more reactive than HCl and can often convert secondary alcohols to the corresponding alkyl bromides and iodides without the need for a catalyst.

The reaction proceeds by protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For secondary alcohols, the reaction can proceed through a carbocation intermediate (Sₙ1 pathway), which can sometimes lead to rearrangements. masterorganicchemistry.com

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for the conversion of alcohols to alkyl chlorides and bromides, respectively. These reagents often provide better yields and proceed with fewer side reactions compared to hydrogen halides.

Dehydration and Elimination Reactions

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.org This elimination reaction involves the removal of a molecule of water. For Benzeneethanol, a-phenyl-a-propyl-, dehydration would lead to the formation of an alkene.

The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.orgwpmucdn.com The mechanism for the dehydration of a secondary alcohol generally proceeds through an E1 pathway. libretexts.orgwpmucdn.com This involves the protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation. A base (such as water or the conjugate base of the acid catalyst) then removes a proton from an adjacent carbon atom to form the double bond. chemguide.co.uk

With Benzeneethanol, a-phenyl-a-propyl-, there are two different types of β-hydrogen atoms that can be removed, potentially leading to a mixture of alkene isomers. pw.livebyjus.com

Rearrangement Reactions and Mechanism Elucidation

Rearrangement reactions are a possibility in several of the transformations discussed above, particularly those that proceed through carbocation intermediates, such as Sₙ1 and E1 reactions. masterorganicchemistry.com The stability of the carbocation plays a crucial role in determining the likelihood and nature of any rearrangement.

For example, during the dehydration of Benzeneethanol, a-phenyl-a-propyl-, the initially formed secondary carbocation could potentially undergo a hydride or alkyl shift to form a more stable carbocation, if such a shift is sterically and electronically favorable.

The Pinacol rearrangement is a classic example of a rearrangement involving a 1,2-diol. libretexts.org While Benzeneethanol, a-phenyl-a-propyl- is not a diol, understanding such rearrangements is crucial for predicting potential side products in related reactions. The mechanism of these rearrangements often involves the migration of a group (alkyl or aryl) to an adjacent electron-deficient center. msu.edu

Other named rearrangements like the Beckmann, Curtius, and Hofmann rearrangements involve different functional groups but highlight the general principles of intramolecular migrations that can occur under specific reaction conditions. masterorganicchemistry.combyjus.com Elucidating the mechanism of any unexpected rearrangement would typically involve detailed spectroscopic analysis of the products and intermediates, isotopic labeling studies, and computational modeling.

Reaction Kinetics and Mechanistic Investigations

The study of reaction kinetics and the elucidation of reaction mechanisms are fundamental to understanding the chemical behavior of any compound. For a tertiary benzylic alcohol like Benzeneethanol, a-phenyl-a-propyl-, kinetic studies would typically focus on reactions involving the hydroxyl group or the cleavage of the C-OH bond, such as dehydration, substitution, or oxidation reactions. Mechanistic investigations would aim to identify intermediates, transition states, and the elementary steps involved in these transformations.

Transition state theory is a cornerstone of chemical kinetics, providing a framework for understanding the energetic pathway of a reaction. A transition state is the highest energy point along the reaction coordinate, representing a transient molecular configuration that is unstable and cannot be isolated. The analysis of this state is crucial for predicting reaction rates and understanding the factors that control reactivity.

For Benzeneethanol, a-phenyl-a-propyl-, computational chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations, would be the primary tools for investigating transition states. These studies would model potential reactions, such as the acid-catalyzed dehydration to form an alkene. The calculations would aim to locate the geometry of the transition state and determine its energy relative to the reactants and products. This information allows for the calculation of the activation energy, which is a key parameter in the Arrhenius equation for the rate constant.

A reaction coordinate diagram for a hypothetical reaction of Benzeneethanol, a-phenyl-a-propyl- would plot the potential energy of the system against the progression of the reaction. This would visually represent the energy barriers (transition states) and any stable intermediates, providing a detailed picture of the reaction mechanism.

Interactive Data Table: Hypothetical Transition State Parameters for a Reaction of Benzeneethanol, a-phenyl-a-propyl-

Since no experimental or computational data is available for this specific compound, the following table is a conceptual representation of the type of data that would be generated from a transition state analysis. The values are illustrative and not based on actual research.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Feature of Transition State |

| Acid-Catalyzed Dehydration | DFT (B3LYP/6-31G*) | Data not available | Elongated C-OH bond, partial double bond character in the forming alkene |

| SN1 Substitution | Ab initio (MP2/cc-pVTZ) | Data not available | Planar carbocation intermediate stabilized by phenyl groups |

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. uni-koeln.de It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted benzene (B151609) derivatives to a set of substituent constants (σ) and a reaction constant (ρ). The equation is given by:

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound.

To apply this to Benzeneethanol, a-phenyl-a-propyl-, one would need to synthesize a series of derivatives with different substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) on one or both of the phenyl rings. The rates of a specific reaction, for instance, solvolysis, would then be measured for each of these derivatives.

A plot of log(k/k₀) versus the Hammett substituent constant (σ) would be constructed. The slope of this line is the reaction constant (ρ), which provides insight into the reaction mechanism.

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state (e.g., formation of a carbocation).

A positive ρ value suggests that the reaction is accelerated by electron-withdrawing groups, indicating the development of negative charge in the transition state.

Given the tertiary benzylic nature of the alcohol, it is highly probable that reactions proceeding through a carbocation intermediate would exhibit a significant negative ρ value due to the stabilization of the positive charge by the phenyl rings.

Interactive Data Table: Illustrative Hammett Data for a Hypothetical Reaction of Substituted Benzeneethanol, a-phenyl-a-propyl- Derivatives

As no experimental data exists for Hammett-type correlations of this compound, this table serves as an example of how such data would be presented.

| Substituent (para-position) | Substituent Constant (σp) | Hypothetical Rate Constant (k, s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | Data not available | Data not available |

| -CH₃ | -0.17 | Data not available | Data not available |

| -H | 0.00 | Data not available | Data not available |

| -Cl | 0.23 | Data not available | Data not available |

| -NO₂ | 0.78 | Data not available | Data not available |

Stereochemistry and Conformational Analysis

Chirality and Stereoisomerism of 1,2-Diphenylpentan-2-ol

The concept of chirality is central to the stereochemistry of 1,2-diphenylpentan-2-ol. A molecule is chiral if it is non-superimposable on its mirror image. The primary source of chirality in many organic molecules is the presence of one or more chiral centers, which are typically carbon atoms bonded to four different substituents. tru.ca

The structure of 1,2-diphenylpentan-2-ol (C₁₇H₂₀O) possesses two such chiral centers:

C2: This carbon is bonded to a hydroxyl group (-OH), a phenyl group (-C₆H₅), a propyl group (-CH₂CH₂CH₃), and a benzyl (B1604629) group (-CH₂C₆H₅). Since all four of these groups are different, C2 is a stereogenic center.

C1: This carbon is part of the benzyl group and is bonded to a phenyl group, a hydrogen atom, the C2 carbon, and the rest of the molecule. This also constitutes a chiral center.

With two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For 1,2-diphenylpentan-2-ol, this results in 2² = 4 possible stereoisomers. pharmacy180.com These stereoisomers exist as two pairs of enantiomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. tru.ca They have identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light and their reactivity with other chiral compounds. Diastereomers , on the other hand, are stereoisomers that are not mirror images of each other. tru.ca They have different physical and chemical properties.

The four stereoisomers of 1,2-diphenylpentan-2-ol are:

(1R, 2R)-1,2-diphenylpentan-2-ol

(1S, 2S)-1,2-diphenylpentan-2-ol

(1R, 2S)-1,2-diphenylpentan-2-ol

(1S, 2R)-1,2-diphenylpentan-2-ol

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, while the (1R, 2S) and (1S, 2R) isomers form another pair of enantiomers. The relationship between any of the (1R, 2R) or (1S, 2S) isomers and any of the (1R, 2S) or (1S, 2R) isomers is diastereomeric.

Table 1: Stereoisomeric Relationships of 1,2-Diphenylpentan-2-ol

| Isomer 1 | Isomer 2 | Relationship |

|---|---|---|

| (1R, 2R) | (1S, 2S) | Enantiomers |

| (1R, 2S) | (1S, 2R) | Enantiomers |

| (1R, 2R) | (1R, 2S) | Diastereomers |

| (1R, 2R) | (1S, 2R) | Diastereomers |

| (1S, 2S) | (1R, 2S) | Diastereomers |

| (1S, 2S) | (1S, 2R) | Diastereomers |

Enantioselective Synthesis and Resolution Strategies

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a specific enantiomer, while resolution strategies are employed to separate a mixture of enantiomers.

Enantioselective Synthesis: While specific methods for the enantioselective synthesis of 1,2-diphenylpentan-2-ol are not widely documented, general approaches can be considered. A plausible route would involve the asymmetric addition of an organometallic reagent to a ketone precursor. For instance, the reaction of 1-phenyl-1-butanone with a benzyl organometallic reagent in the presence of a chiral catalyst or ligand could potentially lead to the formation of a single enantiomer of 1,2-diphenylpentan-2-ol.

Resolution Strategies: For a racemic mixture (a 50:50 mixture of enantiomers) of 1,2-diphenylpentan-2-ol, several resolution techniques could be applied:

Classical Resolution: This involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by methods like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers would yield the individual enantiomers of the alcohol.

Enzymatic Resolution: Enzymes are chiral and can exhibit high stereoselectivity. An enzyme, such as a lipase, could be used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and unreacted alcohol can then be separated. This method has been successfully applied to resolve similar compounds like 1-phenylethanol. nih.gov

Diastereoselective Reactions and Control

When a molecule already contains a chiral center, the formation of a new chiral center can be influenced by the existing one, leading to a preference for one diastereomer over the other. This is known as a diastereoselective reaction.

In the synthesis of 1,2-diphenylpentan-2-ol, if one of the chiral centers is already established, the introduction of the second can proceed with diastereoselectivity. For example, the Grignard reaction of a chiral ketone, such as (R)-1-phenyl-2-pentanone, with a phenylmagnesium halide would result in the formation of two diastereomers: (2R, 3R)-1,2-diphenylpentan-2-ol and (2S, 3R)-1,2-diphenylpentan-2-ol. The ratio of these diastereomers would be determined by the steric and electronic interactions in the transition state, with one diastereomer typically being favored.

Table 2: Potential Diastereoselective Synthesis of 1,2-Diphenylpentan-2-ol

| Chiral Precursor | Reagent | Diastereomeric Products |

|---|---|---|

| (R)-1-phenyl-2-pentanone | Phenylmagnesium bromide | (2R, 3R)-1,2-diphenylpentan-2-ol and (2S, 3R)-1,2-diphenylpentan-2-ol |

| (S)-1-phenyl-2-pentanone | Phenylmagnesium bromide | (2S, 3S)-1,2-diphenylpentan-2-ol and (2R, 3S)-1,2-diphenylpentan-2-ol |

Conformational Preferences and Dynamic Behavior

The different spatial arrangements of a molecule that can be interconverted by rotation around single bonds are known as conformations. The study of these conformations and their relative energies is called conformational analysis.

For 1,2-diphenylpentan-2-ol, rotation around the C1-C2 single bond is of particular interest. The various staggered and eclipsed conformations will have different energies due to steric hindrance and other non-bonded interactions between the bulky phenyl, propyl, and benzyl groups.

The most stable conformations are expected to be the staggered ones, where the bulky groups are as far apart as possible to minimize steric strain. Newman projections can be used to visualize these conformations. The relative stability of these conformers would depend on the intricate balance of steric repulsion and potential attractive interactions like pi-stacking between the phenyl rings. While specific experimental data on the conformational preferences of 1,2-diphenylpentan-2-ol is limited, the principles of conformational analysis suggest a dynamic behavior where the molecule rapidly interconverts between several low-energy conformations at room temperature.

Stereochemical Control in Catalytic Transformations

Stereochemical control in catalytic transformations involving 1,2-diphenylpentan-2-ol can be viewed from two perspectives: the catalytic synthesis of the molecule itself or the use of the molecule as a chiral ligand in a catalytic system.

As discussed under enantioselective synthesis, a chiral catalyst can direct the formation of a specific stereoisomer of 1,2-diphenylpentan-2-ol. The catalyst creates a chiral environment that favors one reaction pathway over others, leading to a high enantiomeric or diastereomeric excess of the product.

Alternatively, chiral alcohols like 1,2-diphenylpentan-2-ol can be used as precursors for chiral ligands. These ligands can then be complexed with a metal center to create a chiral catalyst capable of inducing stereoselectivity in a wide range of chemical reactions. While there is no specific literature detailing the use of 1,2-diphenylpentan-2-ol as a chiral ligand, its structure possesses the necessary chirality to be a candidate for such applications.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights and Complex Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the complex three-dimensional structure of Benzeneethanol, a-phenyl-a-propyl-. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are employed to elucidate the stereochemistry and study the dynamic processes of the molecule.

Two-dimensional (2D) NMR experiments are fundamental in establishing the connectivity and spatial relationships between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For Benzeneethanol, a-phenyl-a-propyl-, COSY spectra would show correlations between the protons of the propyl group and the methylene (B1212753) protons of the phenethyl moiety, helping to piece together the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and the carbons to which they are attached. youtube.com This is crucial for assigning the ¹³C signals corresponding to the propyl and phenethyl groups by linking them to their directly bonded protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-4 bond) couplings between protons and carbons. sdsu.edu In the context of Benzeneethanol, a-phenyl-a-propyl-, HMBC is vital for connecting the different fragments of the molecule. For instance, it can show correlations from the protons of the propyl group to the quaternary carbon and the carbons of the phenyl rings, and from the methylene protons to the carbons of both phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry and preferred conformations of the molecule. For example, NOESY can reveal through-space interactions between the protons of the propyl group and the protons of the two phenyl rings, offering insights into their relative orientations.

A hypothetical table of expected key 2D NMR correlations for Benzeneethanol, a-phenyl-a-propyl- is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| Propyl-CH₃ | Propyl-CH₂ | C(propyl) | C(propyl), Quaternary C | Propyl-CH₂, Phenyl H's |

| Propyl-CH₂ | Propyl-CH₃, Propyl-CH₂ (geminal) | C(propyl) | C(propyl), Quaternary C | Propyl-CH₃, Phenyl H's, Methylene-CH₂ |

| Methylene-CH₂ | Methylene-CH₂ (geminal) | C(methylene) | Quaternary C, Phenyl C's | Propyl-CH₂, Phenyl H's |

| Phenyl H's | Other Phenyl H's | C(phenyl) | Other Phenyl C's, Quaternary C | Other Phenyl H's, Propyl-CH₂, Methylene-CH₂ |

The flexibility of the propyl and phenethyl groups in Benzeneethanol, a-phenyl-a-propyl- allows for a range of possible conformations. Variable temperature (VT) NMR studies can provide valuable information about these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. nih.gov These changes can indicate the presence of different conformers in equilibrium. At lower temperatures, the exchange between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. This data can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational exchange process, providing a deeper understanding of the molecule's dynamic behavior in solution.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of Benzeneethanol, a-phenyl-a-propyl- and for analyzing its fragmentation pathways. HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for elucidating the structure of complex molecules like Benzeneethanol, a-phenyl-a-propyl-. nih.gov In an MS/MS experiment, the parent ion of the molecule is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller fragments, and the masses of these fragments are then measured. By analyzing the fragmentation pattern, it is possible to deduce the connectivity of the atoms in the original molecule. For Benzeneethanol, a-phenyl-a-propyl-, characteristic fragmentation pathways would likely involve the cleavage of the C-C bonds adjacent to the hydroxyl group and the phenyl rings, leading to the formation of stable carbocations.

A table of potential major fragments and their corresponding m/z values in the mass spectrum of Benzeneethanol, a-phenyl-a-propyl- is provided below.

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| [M-H₂O]⁺ | C₁₇H₁₈⁺ | 222.1408 |

| [M-C₃H₇]⁺ | C₁₄H₁₃O⁺ | 197.0966 |

| [C₆H₅CH₂]⁺ | Tropylium ion | 91.0548 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105.0340 |

| [C₃H₇]⁺ | Propyl cation | 43.0548 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While NMR and mass spectrometry provide detailed information about the connectivity and fragmentation of Benzeneethanol, a-phenyl-a-propyl-, X-ray crystallography is the definitive method for determining its absolute stereochemistry and solid-state structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise positions of all the atoms. docbrown.info This allows for the unambiguous determination of the relative and absolute configuration of the chiral center, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. docbrown.info The crystal structure would also reveal how the molecules pack in the crystal lattice and identify any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of Benzeneethanol, a-phenyl-a-propyl-.

FT-IR Spectroscopy: The FT-IR spectrum of Benzeneethanol, a-phenyl-a-propyl- would show characteristic absorption bands for the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about the extent of hydrogen bonding in the sample. rsc.org Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C=C stretching vibrations for the phenyl rings.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for observing vibrations of non-polar bonds. aps.org The Raman spectrum of Benzeneethanol, a-phenyl-a-propyl- would show strong signals for the symmetric stretching vibrations of the phenyl rings. researchgate.net Both FT-IR and Raman spectroscopy can be used to study conformational changes in the molecule, as different conformers may exhibit slightly different vibrational frequencies.

A table summarizing the expected key vibrational frequencies for Benzeneethanol, a-phenyl-a-propyl- is shown below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch (H-bonded) | 3200-3500 | FT-IR |

| O-H Stretch (free) | 3500-3700 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| C=C Aromatic Ring Stretch | 1400-1600 | FT-IR, Raman |

| C-O Stretch | 1000-1260 | FT-IR |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, most notably Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for the stereochemical analysis of chiral compounds like Benzeneethanol, α-phenyl-α-propyl-. By measuring the distinct response of each enantiomer to polarized light, these techniques provide a powerful tool for determining the enantiomeric excess (e.e.) of a sample, which is a critical measure of its optical purity.

The foundation of these techniques lies in the phenomenon of circular birefringence and circular dichroism. When linearly polarized light passes through a chiral medium, the left and right circularly polarized components travel at different speeds, resulting in a rotation of the plane of polarization; this is the basis of ORD. wikipedia.org Furthermore, for wavelengths that are absorbed by the chiral molecule, the left and right circularly polarized components may be absorbed to different extents, a phenomenon known as circular dichroism. wikipedia.org

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorbance of left (AL) and right (AR) circularly polarized light by a chiral molecule, expressed as ΔA = AL - AR. This difference is typically plotted as a function of wavelength. Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. For instance, if the (R)-enantiomer of Benzeneethanol, α-phenyl-α-propyl- exhibits a positive CD band at a specific wavelength, the (S)-enantiomer will show a negative band of equal magnitude at the same wavelength. This characteristic makes CD spectroscopy a highly effective method for determining the enantiomeric composition of a sample.

The enantiomeric excess of a sample can be determined by comparing the CD signal of the mixture to that of a pure enantiomer under the same conditions. The relationship is typically linear, allowing for straightforward calculation. Several numerical methods, often combined with UV spectroscopy (UV-CD method) or High-Performance Liquid Chromatography (HPLC-CD method), can be employed for accurate e.e. determination. nih.gov In the absence of a pure enantiomeric standard, algorithms can be used to generate self-consistent pure R and S enantiomer reference spectra from a series of mixtures. nih.gov

For a molecule like Benzeneethanol, α-phenyl-α-propyl-, the aromatic phenyl groups constitute the primary chromophores that would give rise to CD signals in the UV region. The spatial arrangement of these phenyl groups around the chiral center dictates the sign and intensity of the Cotton effects observed in the CD spectrum.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of polarized light. wikipedia.org A plot of specific rotation [α] versus wavelength is known as an ORD curve. In regions where the molecule absorbs light, the ORD curve will show a characteristic peak and trough, a phenomenon known as the Cotton effect. libretexts.org A positive Cotton effect is observed when the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. libretexts.org Similar to CD spectra, enantiomers exhibit mirror-image ORD curves.

While optical rotation is often measured at a single wavelength (typically 589.3 nm, the sodium D-line), measuring the full ORD curve provides much more structural information. libretexts.org The magnitude of the optical rotation at a given wavelength is proportional to the concentration of the chiral substance and its enantiomeric excess. Therefore, by measuring the optical rotation of a sample of Benzeneethanol, α-phenyl-α-propyl- and comparing it to the known rotation of a pure enantiomer, the e.e. can be calculated using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.

The interplay between ORD and CD is well-established; the entire ORD spectrum can be calculated from the CD spectrum, and vice versa, through the Kronig-Kramers transforms. Both techniques are powerful, non-destructive methods for elucidating the stereochemical purity of chiral compounds such as Benzeneethanol, α-phenyl-α-propyl-.

Illustrative Data for Enantiomeric Excess Determination

The following table provides a hypothetical example of how CD spectroscopy data could be used to determine the enantiomeric excess of a series of Benzeneethanol, α-phenyl-α-propyl- samples. It is assumed that the pure (R)-enantiomer exhibits a specific CD signal at a characteristic wavelength.

| Sample ID | CD Signal (mdeg) at λmax | Calculated Enantiomeric Excess (%) | Composition |

|---|---|---|---|

| Standard (R) | +10.0 | 100% (R) | 100% R, 0% S |

| Standard (S) | -10.0 | 100% (S) | 0% R, 100% S |

| Racemic Mixture | 0.0 | 0% | 50% R, 50% S |

| Sample 1 | +5.0 | 50% (R) | 75% R, 25% S |

| Sample 2 | -7.5 | 75% (S) | 12.5% R, 87.5% S |

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system. For Benzeneethanol, α-phenyl-α-propyl-, such calculations would elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting the molecule's reactivity, polarity, and intermolecular interactions. Key properties that could be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is a critical indicator of chemical reactivity and electronic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.net Instead of the complex many-electron wavefunction, DFT focuses on the much simpler electron density to calculate the system's energy. rsc.orgresearchgate.net

Geometry Optimization and Conformational Analysis

Interactive Data Table: Hypothetical Optimized Geometric Parameters for a Benzeneethanol, α-phenyl-α-propyl- Conformer

Since no specific data exists, the following table is a hypothetical representation of what a DFT geometry optimization might yield.

| Parameter | Atoms Involved | Value |

| Bond Length | C-O | 1.43 Å |

| Bond Length | C-C (propyl) | 1.54 Å |

| Bond Angle | C-O-H | 109.5° |

| Dihedral Angle | H-O-C-C | 180.0° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT is widely used to predict spectroscopic data, which can be invaluable for interpreting experimental results. als-journal.comnih.gov By calculating the magnetic shielding around each nucleus, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). als-journal.com Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. Comparing these theoretical spectra with experimental ones is a powerful method for confirming molecular structure. als-journal.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govresearchgate.netmdpi.com By solving Newton's equations of motion, MD simulations can track the trajectory of each atom, providing a dynamic view of the molecule's behavior. For Benzeneethanol, α-phenyl-α-propyl-, MD simulations would be particularly useful for exploring its vast conformational space, especially in a solvent environment. nih.govmdpi.com This method can reveal how the molecule flexes, rotates, and interacts with its surroundings, offering insights that are complementary to the static picture provided by geometry optimization. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at correlating the structural or physicochemical features of molecules with their macroscopic properties. researchgate.net This approach is foundational in chemical informatics and computational chemistry for predicting the properties of novel or unmeasured compounds based on a mathematical model derived from known data. nih.gov The core principle of QSPR lies in the hypothesis that the physical and chemical properties of a compound are intrinsically linked to its molecular structure. By calculating specific numerical values, known as molecular descriptors, that encode structural information, QSPR models can establish a predictive relationship. nih.govnih.gov

While extensive QSPR and Quantitative Structure-Activity Relationship (QSAR) studies are common for compounds with significant biological or environmental interactions, dedicated QSPR research focusing solely on the non-biological, physicochemical properties of Benzeneethanol, a-phenyl-a-propyl- is not prominently featured in publicly available scientific literature. nih.govnih.gov Much of the computational research on this molecule and its analogs centers on their roles as intermediates or their biological interactions.

However, a theoretical QSPR study of Benzeneethanol, a-phenyl-a-propyl- would follow a systematic process. The first step involves the calculation of a wide array of molecular descriptors from the compound's two-dimensional structure or three-dimensional optimized geometry. These descriptors fall into several categories:

Constitutional Descriptors: Based on the molecular formula and atom counts (e.g., molecular weight, number of rings, number of oxygen atoms).

Topological Descriptors: Derived from the 2D representation of the molecule, describing atomic connectivity and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: Calculated from the 3D coordinates of the atoms, describing molecular size and shape (e.g., molecular surface area, molecular volume).

Quantum-Chemical Descriptors: Obtained from quantum chemistry calculations, reflecting the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment, electrostatic potential). nih.govresearchgate.net

The following table provides an illustrative, non-exhaustive list of potential molecular descriptors that could be calculated for Benzeneethanol, a-phenyl-a-propyl- in a hypothetical QSPR study.

Table 1: Illustrative Molecular Descriptors for Benzeneethanol, a-phenyl-a-propyl- This table is for illustrative purposes to demonstrate the types of descriptors used in QSPR studies; the values are theoretical and not from a published study.

| Descriptor Class | Descriptor Name | Description | Hypothetical Value |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 164.24 g/mol |

| Atom Count | Total number of atoms in the molecule. | 28 | |

| Ring Count | Number of cyclic structures in the molecule. | 1 | |

| Topological | Wiener Index | Sum of the distances between all pairs of non-hydrogen atoms. | 1028 |

| Chi1 (First-Order Connectivity) | A measure of the degree of branching in the molecule. | 6.34 | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | 185.5 Ų |

| Molar Volume | The volume occupied by one mole of the substance. | 150.2 cm³/mol | |

| Quantum-Chemical | Dipole Moment | A measure of the net molecular polarity. | 1.8 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -9.2 eV | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 0.5 eV |

Once a comprehensive set of descriptors is generated for a series of related compounds, including Benzeneethanol, a-phenyl-a-propyl-, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govbham.ac.uk This model establishes a quantitative relationship between a select group of descriptors and a specific physicochemical property, such as boiling point, vapor pressure, or chromatographic retention index. nih.gov

For instance, a hypothetical MLR model for predicting the boiling point (BP) of a series of phenyl-substituted alcohols might take the following form:

BP = (c₁ × Molecular Weight) + (c₂ × Wiener Index) + (c₃ × Dipole Moment) + constant

Where c₁, c₂, and c₃ are coefficients determined by the regression analysis. The validity and predictive power of such a model are then rigorously tested using statistical validation techniques. nih.gov The table below illustrates how the results of a hypothetical QSPR prediction for Benzeneethanol, a-phenyl-a-propyl- might be presented.

Table 2: Example of a Hypothetical QSPR Model Output This table is for illustrative purposes only.

| Compound Name | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) | Residual (°C) |

| Benzeneethanol, a-phenyl-a-propyl- | 295.2 (Predicted) | 293.8 | -1.4 |

| 1-Phenyl-1-butanol | 237.5 | 239.1 | +1.6 |

| Diphenylethanol | 315.0 | 313.5 | -1.5 |

Such models, once validated, are valuable for estimating the properties of compounds for which experimental data is unavailable, guiding experimental design, and providing insight into the molecular features that govern specific physicochemical properties. researchgate.net

Applications in Organic Synthesis and Materials Science Excluding Clinical/human Applications

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Although direct examples of the use of Benzeneethanol, α-phenyl-α-propyl- as a building block for complex molecules are not extensively documented, its structure is analogous to other tertiary alcohols that serve as important synthetic intermediates. Tertiary alcohols are valuable precursors for the formation of a variety of functional groups.

The synthesis of related structures, such as 1,1-diphenyl-1-butanol (B14744884), highlights the utility of similar compounds in organic synthesis. nih.gov The general class of phenyl-substituted alcohols is recognized for its versatility as intermediates. ontosight.ai

Ligand Design and Coordination Chemistry

Derivatives of Benzeneethanol, α-phenyl-α-propyl- could potentially be developed into ligands for coordination chemistry. The introduction of coordinating atoms such as nitrogen, phosphorus, or sulfur, either by modifying the propyl chain or the phenyl rings, could yield ligands with interesting properties. The bulky diphenylmethyl group could create a specific steric environment around a metal center, influencing the catalytic activity and selectivity of the resulting metal complex.

While no specific research on ligands derived from Benzeneethanol, α-phenyl-α-propyl- is currently available, the principles of ligand design suggest that its scaffold could be a starting point for creating novel ligands for various catalytic transformations.

Polymer Chemistry Applications

In the field of polymer chemistry, molecules with reactive functional groups like the hydroxyl group in Benzeneethanol, α-phenyl-α-propyl- can be utilized in several ways. It could potentially act as a monomer in condensation polymerization, reacting with other monomers to form a polyester (B1180765) or polyether chain.

Alternatively, it could serve as a chain transfer agent or a modifier in radical polymerization processes, controlling the molecular weight and architecture of the resulting polymers. The bulky diphenylpropyl group could be incorporated into a polymer to modify its physical properties, such as its glass transition temperature, solubility, and mechanical strength. However, specific studies detailing these applications for this particular compound are not found in the reviewed literature.

Precursors for Specialty Chemicals in Industrial Processes

The chemical structure of Benzeneethanol, α-phenyl-α-propyl- suggests its potential as a precursor for various specialty chemicals. Dehydration of the alcohol could lead to the formation of alkenes with specific substitution patterns, which are valuable intermediates in organic synthesis. Oxidation of the alcohol could yield ketones, which are also important building blocks.

While industrial processes specifically utilizing Benzeneethanol, α-phenyl-α-propyl- are not documented, related phenyl-substituted alcohols are known to be precursors in the synthesis of fragrances, and other specialty chemicals. ontosight.ai

Non-Linear Optical (NLO) Material Research

Derivatives of Benzeneethanol, α-phenyl-α-propyl- could be investigated for their non-linear optical (NLO) properties. The presence of two phenyl rings provides a basis for creating a conjugated system, which is a key feature of many NLO materials. By introducing electron-donating and electron-withdrawing groups onto the phenyl rings, it might be possible to create molecules with a large second-order hyperpolarizability, a prerequisite for second-order NLO effects.

Environmental Fate and Degradation Pathways Non Human Specific

Photodegradation Mechanisms in Environmental Contexts

Photodegradation, the breakdown of molecules by light, is a potential environmental fate for Benzeneethanol, a-phenyl-a-propyl-. The presence of two aromatic rings suggests that it can absorb ultraviolet (UV) radiation, which is the initial step in photodegradation.

Studies on other aromatic alcohols have demonstrated that they can undergo photocatalytic oxidation. capes.gov.brnih.govrsc.org This process typically involves a photocatalyst, such as titanium dioxide (TiO2), which is naturally present in some soils and aquatic environments. capes.gov.br When the photocatalyst absorbs UV light, it generates highly reactive hydroxyl radicals. These radicals can then attack the aromatic alcohol molecule.

For Benzeneethanol, a-phenyl-a-propyl-, two primary photodegradation pathways are conceivable:

Oxidation of the Alcohol Group: The tertiary alcohol group could be oxidized. However, unlike primary and secondary alcohols which are readily oxidized to aldehydes and ketones respectively, tertiary alcohols are generally resistant to oxidation under mild conditions. More aggressive photocatalytic conditions might lead to the cleavage of carbon-carbon bonds adjacent to the hydroxyl group.

Aromatic Ring Cleavage: The phenyl rings are also susceptible to attack by hydroxyl radicals, which can lead to hydroxylation of the rings and eventual ring cleavage. This process would break down the molecule into smaller, more water-soluble, and generally less toxic compounds.

The efficiency of photodegradation would be influenced by several environmental factors, including the intensity of solar radiation, the presence of natural photosensitizers and photocatalysts in the environment, and the pH of the water or soil.

Table 1: Potential Photodegradation Pathways for Benzeneethanol, a-phenyl-a-propyl-

| Pathway | Description | Influencing Factors |

| Photocatalytic Oxidation | Degradation initiated by a photocatalyst (e.g., TiO2) upon absorption of UV light, leading to the formation of reactive oxygen species that attack the molecule. capes.gov.br | - Intensity of solar radiation- Presence of photocatalysts- Water/soil pH |

| Direct Photolysis | Direct absorption of UV radiation by the aromatic rings, potentially leading to bond cleavage. | - Wavelength and intensity of light- Quantum yield of the compound |

| Indirect Photolysis | Reaction with photochemically generated reactive species in the environment, such as hydroxyl radicals or singlet oxygen. | - Concentration of photosensitizers- Presence of dissolved organic matter |

Microbial Degradation in Environmental Systems (e.g., soil, water)

The microbial degradation of Benzeneethanol, a-phenyl-a-propyl- is expected to be a slow process due to its complex structure. As a tertiary alcohol, the carbon atom bearing the hydroxyl group is sterically hindered, making it less accessible to microbial enzymes. europa.eunih.gov Furthermore, the presence of two bulky phenyl groups contributes to its recalcitrance.

Bacteria capable of degrading aromatic hydrocarbons often utilize dioxygenase enzymes to initiate the breakdown of the aromatic rings. nih.gov It is plausible that specialized microorganisms could degrade Benzeneethanol, a-phenyl-a-propyl- through a series of enzymatic reactions.

Potential microbial degradation pathways include:

Initial Attack on the Aromatic Rings: Aerobic bacteria could employ ring-hydroxylating dioxygenases to introduce hydroxyl groups onto the phenyl rings, leading to the formation of catechols. nih.gov These intermediates can then undergo ring cleavage, breaking down the aromatic structure.

Oxidation of the Alkyl Chain: While the tertiary alcohol is resistant, initial oxidation could potentially occur at other positions on the propyl chain, away from the steric hindrance of the phenyl groups.

Anaerobic Degradation: Under anaerobic conditions, the degradation process would be even slower. Anaerobic bacteria might utilize different metabolic pathways, such as initial carboxylation or addition to fumarate, to destabilize the aromatic rings before cleavage.

The rate of microbial degradation would be highly dependent on the presence of adapted microbial communities, as well as environmental conditions such as oxygen availability, nutrient levels, temperature, and pH. The presence of other organic compounds could also influence its degradation through co-metabolism.

Table 2: Potential Microbial Degradation Mechanisms for Benzeneethanol, a-phenyl-a-propyl-

| Degradation Type | Initial Enzymatic Attack | Key Microbial Processes | Environmental Conditions |

| Aerobic | Ring-hydroxylating dioxygenases on phenyl rings. nih.gov | Hydroxylation, catechol formation, ring cleavage. | Presence of oxygen, adapted microbial consortia. |

| Anaerobic | Potential carboxylation or addition to fumarate. | Fermentation, methanogenesis. | Absence of oxygen, presence of alternative electron acceptors. |

| Co-metabolism | Non-specific enzymatic activity. | Degradation facilitated by the presence of other growth-sustaining substrates. | Presence of readily degradable organic matter. |

Studies on Environmental Stability and Persistence

There are no specific studies on the environmental stability and persistence of Benzeneethanol, a-phenyl-a-propyl-. However, based on its chemical structure, a high degree of persistence can be anticipated.

Factors contributing to its likely persistence include:

Hydrophobicity: The two phenyl groups make the molecule hydrophobic, meaning it will have a low solubility in water and a high affinity for organic matter in soil and sediment. nih.gov This sorption to soil and sediment particles can reduce its bioavailability to microorganisms and protect it from degradation, thus increasing its persistence.

Steric Hindrance: As previously mentioned, the tertiary alcohol structure and the bulky phenyl groups create significant steric hindrance, making enzymatic attack difficult. europa.eu

Chemical Stability: Aromatic rings are inherently stable structures, and the C-C bonds of the propyl chain are also strong.